![molecular formula C20H17N5O B2425936 3-benzyl-6-cinnamyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1164550-65-5](/img/structure/B2425936.png)
3-benzyl-6-cinnamyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-benzyl-6-cinnamyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one” is a derivative of the [1,2,3]triazolo[4,5-d]pyrimidine class of compounds . These compounds have been studied for their antiproliferative activity against several cancer cell lines .
Synthesis Analysis
The synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives involves the design and creation of a hydrazone moiety . The specific synthesis process for “3-benzyl-6-cinnamyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one” is not explicitly mentioned in the available literature.Wissenschaftliche Forschungsanwendungen
Antiproliferative Activity Against Cancer Cells
The compound has been investigated for its antiproliferative activity against cancer cell lines. In a study, several derivatives of [1,2,3]triazolo[4,5-d]pyrimidine, including this compound, were synthesized and evaluated. Most of these compounds demonstrated moderate to good activity against selected cancer cell lines. Notably, compound 43 exhibited potent antiproliferative activity and selectivity between cancer and normal cells. It had an IC50 value of 0.85 μM against MGC-803 cancer cells and 56.17 μM against GES-1 normal cells. Mechanistic studies revealed that compound 43 induced apoptosis in MGC-803 cells, likely through the mitochondrial pathway .
LSD1 (Lysine-Specific Demethylase 1) Inhibition
LSD1 plays a crucial role in regulating lysine methylation. Aberrant overexpression of LSD1 has been associated with the progression of certain human malignancies. The [1,2,3]triazolo[4,5-d]pyrimidine scaffold has been explored as a template for designing new LSD1 inhibitors. These inhibitors could potentially suppress cancer cell proliferation and migration. Further studies are needed to explore the specific effects of this compound on LSD1 .
EGFR (Epidermal Growth Factor Receptor) Inhibition
Novel fused [1,2,3]triazolo[4ʹ,5ʹ:4,5]pyrido[2,3-d]pyrimidine-linked 1,2,3-triazoles have been developed with promising inhibitory activity against EGFR proteins. These compounds hold potential as anticancer agents against MCF-7 and A-549 cancer cells. The EGFR pathway is critical in cancer cell growth and survival, making this application particularly relevant .
Synthesis of 1,2,3-Triazolo[4,5-d]pyrimidin-7-ones
The compound can serve as a precursor for the synthesis of 1,2,3-triazolo[4,5-d]pyrimidin-7-ones. These derivatives exhibit diverse biological activities and are of interest in drug discovery. The synthetic methods involve reactions with phosphorus oxochloride or triethyl orthoacetate, leading to mono- or disubstituted products .
Wirkmechanismus
Target of Action
Similar compounds have been known to target various proteins and enzymes involved in cellular processes .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in cellular processes .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, determining how much of the compound reaches its target and how long it stays in the body .
Result of Action
Similar compounds have been known to exhibit antiproliferative activity against several cancer cell lines .
Zukünftige Richtungen
The future directions for the study of “3-benzyl-6-cinnamyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one” and related compounds could involve further exploration of their antiproliferative activity against various cancer cell lines. Additionally, more detailed studies on their synthesis, molecular structure, chemical reactions, mechanism of action, and safety could be beneficial .
Eigenschaften
IUPAC Name |
3-benzyl-6-[(E)-3-phenylprop-2-enyl]triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O/c26-20-18-19(25(23-22-18)14-17-10-5-2-6-11-17)21-15-24(20)13-7-12-16-8-3-1-4-9-16/h1-12,15H,13-14H2/b12-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFGHJBIFXHSBR-KPKJPENVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=O)N(C=N3)CC=CC4=CC=CC=C4)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=O)N(C=N3)C/C=C/C4=CC=CC=C4)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-6-cinnamyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.